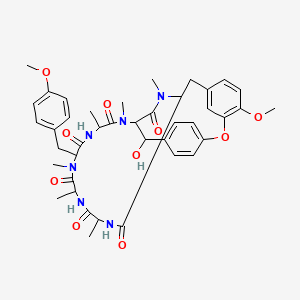
6-Deoxyhexos-2-ulose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Deoxyhexos-2-ulose is a chemical compound with the molecular formula C6H12O5 . It is also known by other names such as 2-Hexulose, 6-deoxy- , 6-Deoxy-D-tagatose , and D-Fuculose .
Synthesis Analysis
The biosynthesis of 6-deoxyhexose glycans in bacteria has been studied extensively . The process involves specific glycosyltransferases that catalyze the transfer of monosaccharides to an acceptor molecule, such as the growing polysaccharide structure . There is usually at least one specific glycosyltransferase for each monosaccharide and specific linkage formed between a monosaccharide and an acceptor molecule .Molecular Structure Analysis
The molecular structure of this compound is characterized by an average mass of 164.156 Da and a monoisotopic mass of 164.068466 Da . The compound contains a total of 20 bonds, including 10 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 aldehyde(s) (aliphatic), 1 ketone(s) (aliphatic), 3 hydroxyl group(s), and 3 secondary alcohol(s) .Chemical Reactions Analysis
The first step in the enzymatic synthesis of all 6-deoxyhexoses and 3,6-dideoxyhexoses is the conversion of a nucleoside diphosphate hexose to the corresponding 4-keto-6-deoxyhexose . This process involves a series of complex chemical reactions .Mécanisme D'action
The mechanism of action of 6-Deoxyhexos-2-ulose is primarily related to its role in the biosynthesis of cell surface glycans of certain Gram-negative pathogens . These 6-deoxysugars are important functional components of cell surface glycans, and their biosynthetic pathways might be suitable targets for novel interventions of antibacterial chemotherapy .
Safety and Hazards
While specific safety and hazard information for 6-Deoxyhexos-2-ulose is not available, it’s important to note that all chemicals can pose risks if not handled properly. General guidelines for safe chemical handling recommend understanding the hazardous properties of the chemicals involved, using appropriate personal protective equipment, and following safe operating procedures .
Orientations Futures
The future directions for research on 6-Deoxyhexos-2-ulose could involve further elucidation of its biosynthetic pathways and the potential for these pathways to serve as targets for novel antibacterial therapeutics . Additionally, the potential for protein engineering of novel antibiotics through glycosylation, a process that requires the specific attachment of one or more deoxysugars for bioactivity, could be explored .
Propriétés
IUPAC Name |
3,4,5-trihydroxy-2-oxohexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-3(8)5(10)6(11)4(9)2-7/h2-3,5-6,8,10-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKYUOVNRCMPDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(=O)C=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70969115 |
Source


|
| Record name | 6-Deoxyhexos-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54166-09-5 |
Source


|
| Record name | NSC127938 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Deoxyhexos-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate](/img/structure/B1207153.png)




![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1207160.png)



![2-(3,4-dichlorophenyl)-6-methylsulfonyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1207169.png)
![2-[(5-Carboxy-4-hydroxy-2-methylheptan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1207170.png)
